2-[2-[4-(cyclohexylmethyl)piperazin-1-yl]ethoxy]ethanol
Overview
Description
2-[2-[4-(cyclohexylmethyl)piperazin-1-yl]ethoxy]ethanol is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of a piperazine ring substituted with a cyclohexylmethyl group and an ethoxyethanol chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[4-(cyclohexylmethyl)piperazin-1-yl]ethoxy]ethanol typically involves the reaction of cyclohexylmethylamine with piperazine, followed by the introduction of the ethoxyethanol chain. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the reaction. The process may involve multiple steps, including protection and deprotection of functional groups to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can help in obtaining high-purity products suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
2-[2-[4-(cyclohexylmethyl)piperazin-1-yl]ethoxy]ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The ethoxyethanol chain can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[2-[4-(cyclohexylmethyl)piperazin-1-yl]ethoxy]ethanol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other piperazine derivatives.
Biology: Studied for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in pharmaceutical formulations, particularly in the development of drugs targeting the central nervous system.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[2-[4-(cyclohexylmethyl)piperazin-1-yl]ethoxy]ethanol involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors in the brain, influencing the release and uptake of neurotransmitters. This can result in various pharmacological effects, such as sedation, anxiolysis, or antipsychotic activity. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
Quetiapine: A piperazine derivative used as an antipsychotic drug.
Cetirizine: An antihistamine with a piperazine core structure.
Aripiprazole: Another antipsychotic with a piperazine moiety.
Uniqueness
2-[2-[4-(cyclohexylmethyl)piperazin-1-yl]ethoxy]ethanol is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Unlike other piperazine derivatives, this compound may exhibit a different spectrum of biological activities and therapeutic potential, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
2-[2-[4-(cyclohexylmethyl)piperazin-1-yl]ethoxy]ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30N2O2/c18-11-13-19-12-10-16-6-8-17(9-7-16)14-15-4-2-1-3-5-15/h15,18H,1-14H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOWQBSYZVRRADT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2CCN(CC2)CCOCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.41 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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